molecular formula C13H15N3O3S B2434619 1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one CAS No. 521329-08-8

1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

Cat. No. B2434619
CAS RN: 521329-08-8
M. Wt: 293.34
InChI Key: NNHHHPLVQBGVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound, attached to a propan-2-one group. The thiadiazole ring is substituted with a 3,4-dimethoxyphenylamino group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenylamino group is a derivative of phenylamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Anti-Inflammatory Activity : The synthesis of derivatives such as 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and related compounds has been documented. These compounds exhibit anti-inflammatory activity, indicating their potential use in pharmaceutical formulations (Labanauskas et al., 2001).

  • Reactivity in Anion Reactions : The use of 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones as activated ketomethylenic compounds for Gewald and Dimroth reactions has been explored. These compounds are highly reactive and useful in constructing 1,2,3-triazole and thiophene frameworks (Pokhodylo & Shyyka, 2014).

  • Antimicrobial Agents : Certain derivatives, such as those synthesized from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have shown antimicrobial properties against various bacterial and fungal strains (Sah et al., 2014).

Chemical Properties and Structural Analysis

  • Molecular Dynamics Simulation : Some derivatives, including thiazole and thiadiazole, have been studied for their corrosion inhibition properties on iron using density functional theory (DFT) calculations and molecular dynamics simulations (Kaya et al., 2016).

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been studied for their biological activities. Some compounds demonstrated DNA protective ability against oxidative mixtures and exhibited antimicrobial and cytotoxicity properties against various cancer cell lines (Gür et al., 2020).

  • Structural Geometry and Electronic Properties : The crystal and molecular structure of derivatives like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been characterized, revealing insights into their structural geometry and electronic properties (Kerru et al., 2019).

properties

IUPAC Name

1-[5-(3,4-dimethoxyanilino)-1,2,4-thiadiazol-3-yl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-8(17)6-12-15-13(20-16-12)14-9-4-5-10(18-2)11(7-9)19-3/h4-5,7H,6H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHHHPLVQBGVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

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